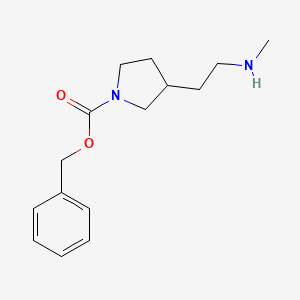
5-Hydroxy-2-(methylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methylamino group at the 2-position on the benzene ring . This compound is primarily used in research and development settings and is not intended for direct human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylamino)benzaldehyde typically involves the functionalization of benzaldehyde derivatives. One common method is the Japp-Klingemann reaction, which involves the coupling of diazonium salts with active methylene compounds . Another approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-(methylamino)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 5-Hydroxy-2-(methylamino)benzoic acid
Reduction: 5-Hydroxy-2-(methylamino)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Applications De Recherche Scientifique
5-Hydroxy-2-(methylamino)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(methylamino)benzaldehyde is not fully understood. it is believed to exert its effects through interactions with cellular antioxidation systems . The compound may disrupt redox homeostasis and antioxidation pathways, leading to oxidative stress and cell death in microbial and cancer cells . Specific molecular targets and pathways involved include superoxide dismutases and glutathione reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylamino group.
2-(Methylamino)benzaldehyde: Lacks the hydroxyl group present in 5-Hydroxy-2-(methylamino)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methylamino groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .
Propriétés
Numéro CAS |
70127-99-0 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
5-hydroxy-2-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3 |
Clé InChI |
VLNDERXCPZQXFQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


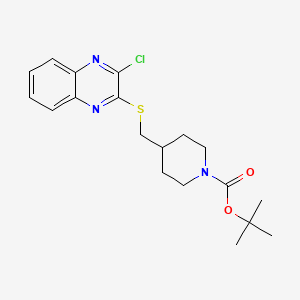
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
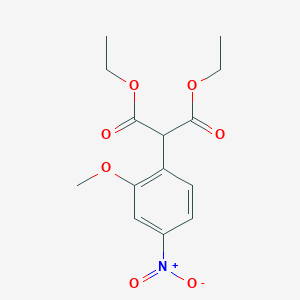
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
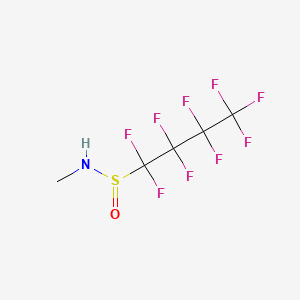


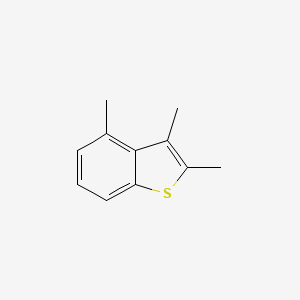
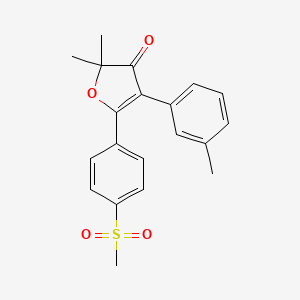
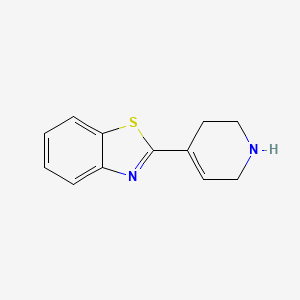
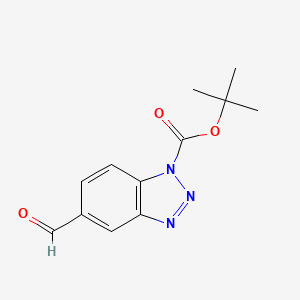
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)
